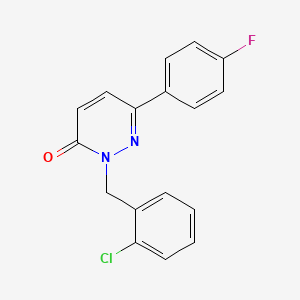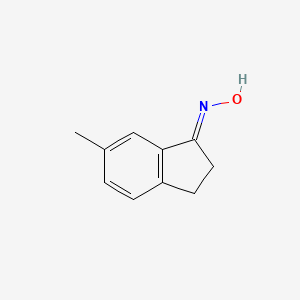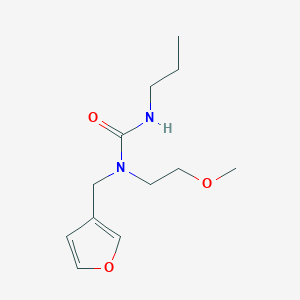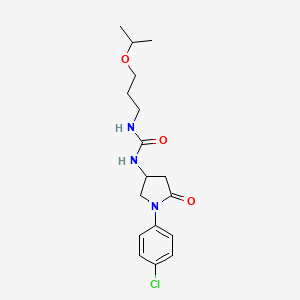
ICG-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indocyanine Green-Sulfo-OSu (ICG-OSu) is a derivative of indocyanine green, a cyanine dye widely used in medical diagnostics and research. This compound is particularly valued for its ability to conjugate with proteins and antibodies, making it a crucial tool in fluorescence imaging and other biomedical applications. The compound is known for its near-infrared fluorescence properties, which allow for deep tissue imaging with minimal background interference.
Applications De Recherche Scientifique
ICG-OSu has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in cellular and molecular imaging to study biological processes in real-time.
Medicine: Utilized in diagnostic imaging, particularly in the visualization of blood flow and tissue perfusion. It is also used in cancer research for tumor imaging and sentinel lymph node mapping.
Industry: Applied in the development of diagnostic kits and imaging devices.
Mécanisme D'action
ICG-OSu, like its parent compound ICG, is used in medical diagnostics. After intravenous injection, ICG binds to plasma proteins and becomes confined to the vascular system . It has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile juice . A recent study indicated ICG targets atheromas within 20 min of injection and provides sufficient signal enhancement for in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ICG-OSu involves the reaction of indocyanine green with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions. The product is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems for reaction monitoring and product purification is common in industrial settings to maintain high standards.
Analyse Des Réactions Chimiques
Types of Reactions
ICG-OSu primarily undergoes substitution reactions due to the presence of the sulfo-OSu group, which is highly reactive towards amines. This makes it suitable for conjugation with proteins and antibodies.
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethyl sulfoxide (DMSO)
Conditions: Mild temperatures, typically around room temperature, and neutral to slightly basic pH conditions.
Major Products
The major products of reactions involving this compound are typically conjugates with proteins or antibodies, which retain the fluorescent properties of the dye while gaining the specificity of the protein or antibody.
Comparaison Avec Des Composés Similaires
ICG-OSu is often compared with other near-infrared fluorophores such as IRDye 800CW and ZW800-1. While all these compounds share similar fluorescence properties, this compound is unique in its high reactivity towards amines, making it particularly suitable for protein conjugation. Additionally, this compound has a well-established safety profile and has been extensively used in clinical settings.
Similar Compounds
IRDye 800CW: Another near-infrared fluorophore used in imaging applications.
ZW800-1: Known for its high fluorescence intensity and stability.
Cy7: A cyanine dye with similar spectral properties but different chemical reactivity.
This compound stands out due to its specific reactivity and established use in both research and clinical applications, making it a versatile and reliable tool in various scientific fields.
Propriétés
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53N3O7S/c1-48(2)41(50(39-28-26-35-19-12-14-21-37(35)46(39)48)32-16-8-11-25-45(55)59-52-43(53)30-31-44(52)54)23-9-6-5-7-10-24-42-49(3,4)47-38-22-15-13-20-36(38)27-29-40(47)51(42)33-17-18-34-60(56,57)58/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJUNNVUQBKNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)



![2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2660829.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2660831.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2660834.png)
![diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate](/img/structure/B2660835.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2660836.png)


![(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2660844.png)
